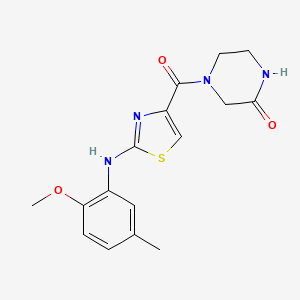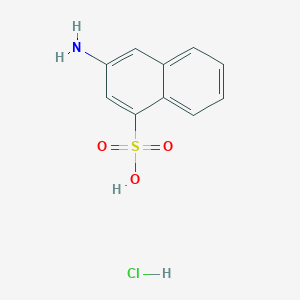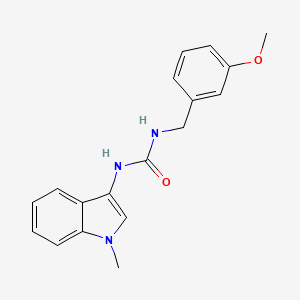![molecular formula C17H20FN3O3 B2707095 N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 571933-04-5](/img/structure/B2707095.png)
N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a chemical compound that has been extensively researched for its potential applications in scientific studies. This compound is commonly referred to as "compound X" in the scientific literature. In
Wissenschaftliche Forschungsanwendungen
Neuropharmacological Applications N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide and related compounds demonstrate significant relevance in neuropharmacology. For example, a study by Okuyama et al. (1999) explored receptor binding and behavioral profiles of certain benzodiazepine receptor agonists. These compounds, including variants of N-(4-fluorophenyl)acetamide, showed potent anxiolytic-like properties in laboratory animals, indicating their potential use in anxiety-related disorders (Okuyama et al., 1999).
Antihypertensive Activity Research by Caroon et al. (1981) on derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, closely related to N-(4-fluorophenyl)acetamide, identified compounds with potential as antihypertensive agents. These compounds demonstrated efficacy in lowering blood pressure in animal models, suggesting their utility in managing hypertension (Caroon et al., 1981).
Antiviral Properties A study by Apaydın et al. (2020) highlighted the antiviral potential of spirothiazolidinone derivatives, structurally similar to N-(4-fluorophenyl)acetamide. These compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing their relevance in developing new classes of antiviral medications (Apaydın et al., 2020).
Herbicidal Applications Research into the herbicidal activity of N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives by Wu et al. (2011) revealed these compounds' efficacy against various dicotyledonous weeds. This indicates the potential agricultural applications of these chemicals in weed management (Wu et al., 2011).
Potential in Treating Plasmodium Falciparum Mphahlele et al. (2017) explored the antiplasmodial properties of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which share a structural similarity with N-(4-fluorophenyl)acetamide. These compounds demonstrated promising in vitro activity against Plasmodium falciparum, the parasite responsible for malaria, suggesting potential applications in antimalarial drug development (Mphahlele et al., 2017).
Pharmaceutical Worker Allergen A case study reported by Jungewelter and Aalto‐Korte (2008) found that a pharmaceutical worker developed allergic reactions when exposed to an intermediate product in the synthesis of flutamide, a compound related to N-(4-fluorophenyl)acetamide. This suggests occupational health considerations in the pharmaceutical industry when handling such compounds (Jungewelter & Aalto‐Korte, 2008).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-11-4-2-3-9-17(11)15(23)21(16(24)20-17)10-14(22)19-13-7-5-12(18)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESKGSFJRPDOAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)-4-methylpentanoic acid](/img/structure/B2707013.png)
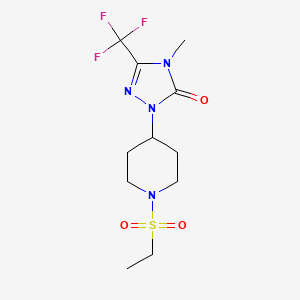
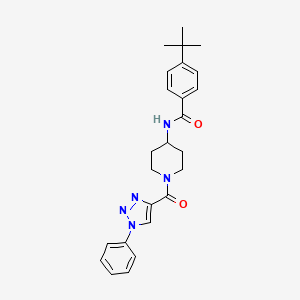
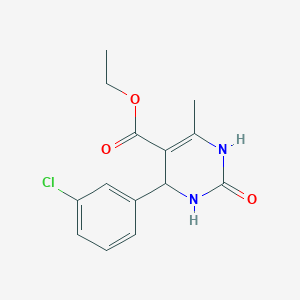
![1-[(4-Aminophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2707021.png)
![4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide](/img/structure/B2707022.png)
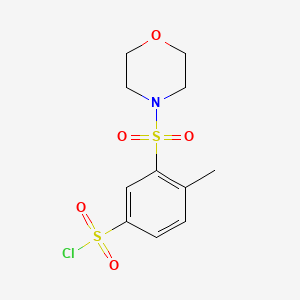
![(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine](/img/structure/B2707027.png)


